N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE
Overview
Description
N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE typically involves multiple steps, including the formation of the triazine core, the introduction of the piperazine ring, and the attachment of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazine core.
Attachment of the Trifluoromethyl Group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE
- N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-ETHYLAMINE
Uniqueness
The uniqueness of N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE lies in its specific structural features, such as the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-N-phenyl-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N7/c22-21(23,24)15-5-4-8-17(13-15)31-11-9-30(10-12-31)14-18-27-19(25)29-20(28-18)26-16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H3,25,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMDFQYQJZBCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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